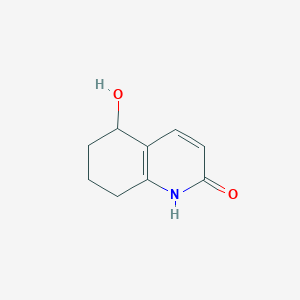

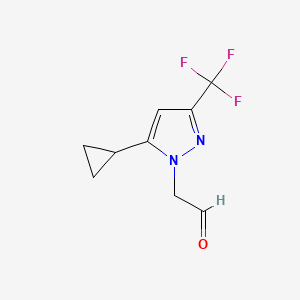

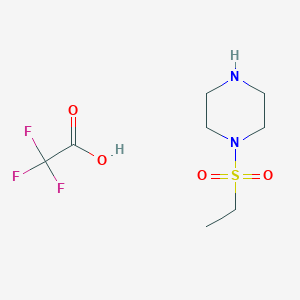

![molecular formula C11H11F3O3 B1462021 3-[4-(Trifluoromethoxy)phenyl]butanoic acid CAS No. 1042641-97-3](/img/structure/B1462021.png)

3-[4-(Trifluoromethoxy)phenyl]butanoic acid

Übersicht

Beschreibung

“3-[4-(Trifluoromethoxy)phenyl]butanoic acid” is a chemical compound with the CAS Number: 1042641-97-3 . It has a molecular weight of 248.2 .

Molecular Structure Analysis

The InChI code for this compound is 1S/C11H11F3O3/c1-7(6-10(15)16)8-2-4-9(5-3-8)17-11(12,13)14/h2-5,7H,6H2,1H3,(H,15,16) .Physical And Chemical Properties Analysis

This compound is a powder at room temperature . Unfortunately, other physical and chemical properties are not available in the sources I found.Wissenschaftliche Forschungsanwendungen

Alternative Building Blocks in Polymer Chemistry

Phloretic acid, structurally related to 3-[4-(Trifluoromethoxy)phenyl]butanoic acid, has been explored as a renewable building block for enhancing the reactivity of hydroxyl-bearing molecules towards benzoxazine ring formation. This novel approach provides a sustainable alternative to traditional phenol-based reactions, allowing for the creation of almost 100% bio-based benzoxazine end-capped molecules. These molecules exhibit thermal and thermo-mechanical properties suitable for a wide range of applications, demonstrating the potential of using 3-[4-(Trifluoromethoxy)phenyl]butanoic acid derivatives in the development of new materials (Acerina Trejo-Machin et al., 2017).

Synthesis of Key Intermediates for Thymidylate Synthase Inhibitors

The synthesis of 4-(3-Amino-2-carboxy phenyl) butanoic acid, a key intermediate for new thymidylate synthase inhibitors, highlights the importance of 3-[4-(Trifluoromethoxy)phenyl]butanoic acid and its derivatives in pharmaceutical research. The method developed for its synthesis features low cost and mild reaction conditions, making it suitable for large-scale industrial production. This application underscores the role of these compounds in facilitating the development of novel therapeutics (Yuan Guo-qing, 2013).

Antibacterial Properties of Derivatives

Research on (trifluoromethoxy)phenylboronic acids, which share a functional group with 3-[4-(Trifluoromethoxy)phenyl]butanoic acid, reveals their potential in antimicrobial applications. These compounds have been characterized for their physicochemical, structural, and antibacterial properties, showing efficacy against Escherichia coli and Bacillus cereus. The introduction of the -OCF3 group significantly influences their acidity and, consequently, their biological activity, providing a foundation for the development of new antibacterial agents (Agnieszka Adamczyk-Woźniak et al., 2021).

Chiral Dopants for Liquid Crystals

Optically active trifluoromethyl derivatives, such as 4,4,4-trifluoro-3-{4-(4-methoxyphenyl)phenyl}butanoic acid, have been synthesized and applied as chiral dopants for nematic liquid crystals. These dopants demonstrate significant helical twisting power (HTP), influencing the liquid crystal's properties. The linkage between the asymmetric frame and the core moiety of these dopants is crucial for their performance, highlighting their application in advanced optical materials and devices (K. Tojo et al., 2006).

Photosensitive Synthetic Ion Channels

The use of 4-oxo-4-(pyren-4-ylmethoxy) butanoic acid, similar in structure to 3-[4-(Trifluoromethoxy)phenyl]butanoic acid, demonstrates the application of these compounds in the optical gating of nanofluidic devices. By modifying the inner surface of synthetic ion channels with photolabile hydrophobic molecules, UV-light-triggered permselective transport of ionic species can be achieved. This innovative approach has potential applications in controlled release, sensing, and information processing, showcasing the versatility of 3-[4-(Trifluoromethoxy)phenyl]butanoic acid derivatives in nanotechnology (Mubarak Ali et al., 2012).

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word “Warning”. The hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Eigenschaften

IUPAC Name |

3-[4-(trifluoromethoxy)phenyl]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11F3O3/c1-7(6-10(15)16)8-2-4-9(5-3-8)17-11(12,13)14/h2-5,7H,6H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCDGJCSKLLNASJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)O)C1=CC=C(C=C1)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11F3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[4-(Trifluoromethoxy)phenyl]butanoic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

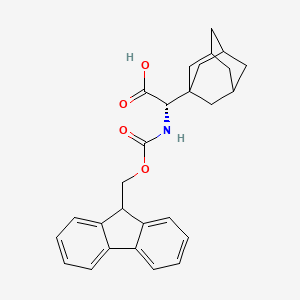

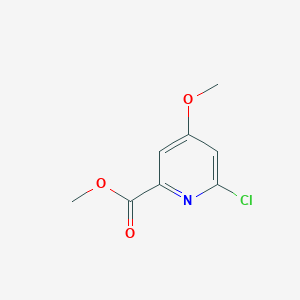

![3-[({1-[(E)-2-Phenyldiazenyl]-2-naphthyl}oxy)-methyl]piperidine](/img/structure/B1461949.png)

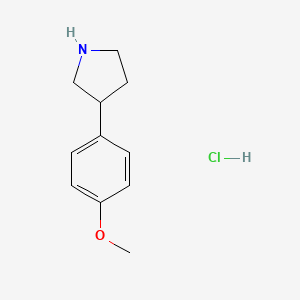

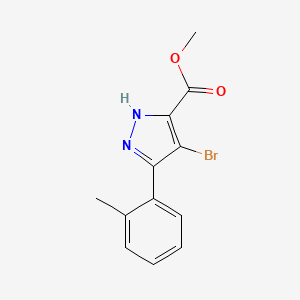

![Ethyl 1-(pyrazolo[1,5-a]pyrimidin-2-ylcarbonyl)-4-(tetrahydro-2H-pyran-2-ylmethyl)-4-piperidinecarboxylate](/img/structure/B1461958.png)

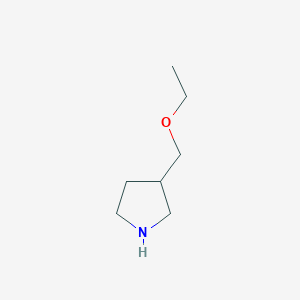

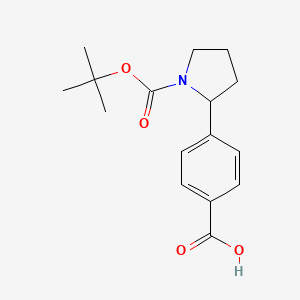

![(E)-N-{[7-(5-Acetyl-2-thienyl)-5-fluoro-2,3-dihydro-1-benzofuran-2-yl]methyl}-3-(3-pyridinyl)-2-propenamide](/img/structure/B1461959.png)

![[4-(3-Pyridin-4-yl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]amine](/img/structure/B1461961.png)